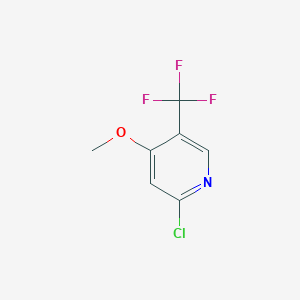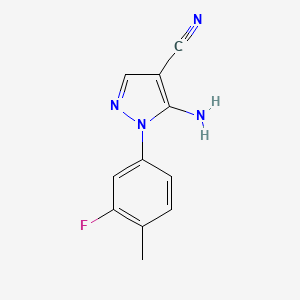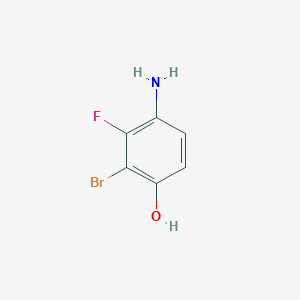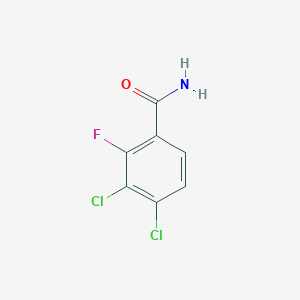
5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole derivatives, such as “5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine”, often involves reactions with aromatic aldehydes . For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol can be heated during the initial stage of reaction .Molecular Structure Analysis
Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen atoms . The pi (π) electrons in the thiazole ring are free to move from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis
Thiazole compounds, including “this compound”, have many reactive positions where various chemical reactions, such as donor–acceptor, nucleophilic, and oxidation reactions, may take place .Physical And Chemical Properties Analysis
Thiazole is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential (MEP) indicates that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Applications De Recherche Scientifique
Activité Antitumorale et Cytotoxique
Les dérivés du thiazole, y compris la « 5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine », ont été étudiés pour leur potentiel dans le traitement du cancer en raison de leurs propriétés cytotoxiques. Les composés contenant un noyau thiazole ont montré des effets puissants sur diverses lignées de cellules tumorales humaines, indiquant leur promesse en tant qu'agents antinéoplasiques .
Applications Antimicrobiennes et Antifongiques
Les propriétés antimicrobiennes des dérivés du thiazole les rendent précieux dans le développement de nouveaux antibiotiques. Ils ont été efficaces contre une variété de souches bactériennes et présentent également une activité antifongique significative, ce qui est crucial pour lutter contre les infections fongiques résistantes aux médicaments .
Effets Anti-inflammatoires et Analgésiques
Les composés thiazoliques ont démontré des activités anti-inflammatoires et analgésiques, suggérant leur utilisation dans le traitement des maladies inflammatoires chroniques et la gestion de la douleur. Leur capacité à moduler les voies inflammatoires offre une voie thérapeutique potentielle pour ces conditions .
Applications Neuroprotectrices
Les propriétés neuroprotectrices des dérivés du thiazole sont d'un grand intérêt dans le traitement des maladies neurodégénératives. Ces composés peuvent jouer un rôle dans la synthèse de neurotransmetteurs comme l'acétylcholine, qui est essentiel au fonctionnement normal du système nerveux .
Activité Antivirale et Anti-VIH
Les dérivés du thiazole se sont avérés prometteurs en tant qu'agents antiviraux, en particulier dans la lutte contre le VIH. Leur capacité à inhiber les enzymes virales clés peut être exploitée pour développer de nouveaux médicaments antirétroviraux, contribuant à la gestion du VIH/SIDA .
Potentiel Antidiabétique
La recherche a indiqué que les dérivés du thiazole peuvent avoir des propriétés antidiabétiques, ce qui en fait des candidats pour le développement de nouveaux médicaments antidiabétiques. Leur potentiel à réguler la glycémie pourrait être bénéfique pour les patients diabétiques .
Mécanisme D'action
Target of Action
The primary targets of 5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine are currently unknown
Mode of Action
It is known that thiazole derivatives can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Orientations Futures
Analyse Biochimique
Biochemical Properties
5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to undergo electrophilic and nucleophilic substitutions, which can lead to the formation of various biologically active compounds . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For example, it may interact with kinases and phosphatases, influencing phosphorylation processes critical for cellular signaling.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By modulating the activity of key enzymes and proteins, this compound can alter cellular functions such as proliferation, differentiation, and apoptosis. For instance, it may inhibit the activity of certain kinases, leading to changes in downstream signaling pathways that regulate gene expression and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiazole ring’s aromaticity allows it to engage in π-π stacking interactions with aromatic amino acids in proteins, potentially altering their conformation and activity . Additionally, this compound may act as an enzyme inhibitor or activator, depending on the context of its interaction with the target enzyme. Changes in gene expression can also result from its influence on transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism, although the exact nature of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects by modulating enzyme activity and cellular signaling pathways. At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . Its interactions with metabolic enzymes can lead to changes in the production and utilization of energy within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications may direct this compound to specific organelles, such as the nucleus or mitochondria . Its localization can affect its interactions with enzymes and proteins, thereby influencing its overall biochemical effects.
Propriétés
IUPAC Name |
5-(2-tert-butylpyridin-4-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-12(2,3)10-6-8(4-5-14-10)9-7-15-11(13)16-9/h4-7H,1-3H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHSAMMHCFPQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1409337.png)




![1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride](/img/structure/B1409342.png)